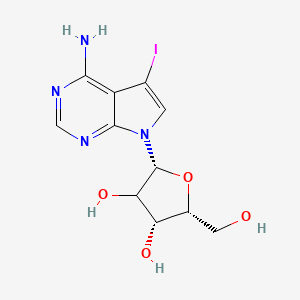

5-Iodotubercidin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7+,8?,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIXKUPQCKWBY-INWNYVOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-Iodotubercidin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Iodotubercidin (B1582133) (5-ITu) is a pyrrolopyrimidine nucleoside analog of adenosine (B11128) that exhibits a multifaceted mechanism of action, making it a compound of significant interest in biomedical research and drug development. Initially identified as a potent inhibitor of adenosine kinase, subsequent research has revealed its broader activity as a pan-kinase inhibitor and a genotoxic agent. This dual activity profile contributes to its potent anti-proliferative and pro-apoptotic effects in various cell types, particularly cancer cells. This document provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, detailed experimental protocols for its study, and a quantitative summary of its inhibitory activities.

Core Mechanisms of Action

This compound's biological effects are primarily attributed to two distinct, yet potentially synergistic, mechanisms:

-

Pan-Kinase Inhibition: As an ATP mimetic, this compound competitively binds to the ATP-binding pocket of a wide range of protein kinases, thereby inhibiting their catalytic activity.[1] Its most potent inhibitory activity is against adenosine kinase.[1][2][3] However, at higher concentrations, it also inhibits a variety of other kinases, including those involved in cell signaling, glycogen (B147801) metabolism, and cell cycle regulation.[1][3][4]

-

Genotoxicity and Activation of the DNA Damage Response: this compound can be metabolized and incorporated into DNA, leading to the formation of DNA breaks.[5][6][7] This DNA damage triggers the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway, a central regulator of the DNA damage response (DDR).[2][5][6][7]

Kinase Inhibition

The inhibitory profile of this compound is broad. Its high affinity for adenosine kinase disrupts adenosine metabolism.[2] Inhibition of other kinases can lead to a variety of cellular effects. For instance, inhibition of kinases involved in glycogen metabolism, such as phosphorylase kinase, leads to the activation of glycogen synthase and promotes glycogen synthesis.[1][3][4]

Genotoxicity and p53 Pathway Activation

The incorporation of this compound metabolites into DNA is a critical aspect of its mechanism.[2][5][7] The resulting DNA damage, including double-strand breaks, activates the ATM kinase.[5][6] Activated ATM then phosphorylates a cascade of downstream targets, most notably the tumor suppressor protein p53.[5][6][7] Phosphorylation stabilizes and activates p53, leading to the transcriptional upregulation of its target genes. These genes are involved in:

-

Cell Cycle Arrest: Primarily at the G2/M checkpoint, preventing the propagation of damaged DNA.[2][5][6][7]

-

Apoptosis: Induction of programmed cell death to eliminate cells with irreparable DNA damage.[6]

This p53-dependent pathway is a major contributor to the anti-tumor activity of this compound.[2][5][6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating its mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | Adenosine Kinase Inhibitors: R&D Systems [rndsystems.com]

- 4. Identification of the glycogenic compound this compound as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of this compound as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Identification of this compound as a Genotoxic Drug with Anti-Cancer Potential - Public Library of Science - Figshare [plos.figshare.com]

5-Iodotubercidin: A Comprehensive Technical Guide to a Potent Adenosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodotubercidin (B1582133) (5-ITu) is a pyrrolopyrimidine nucleoside analog of adenosine (B11128) that has garnered significant interest as a potent inhibitor of adenosine kinase (ADK).[1][2][3] ADK is a crucial enzyme responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine levels.[1] By inhibiting ADK, this compound effectively elevates adenosine concentrations, leading to a cascade of physiological effects with therapeutic potential in a range of conditions including cancer and epilepsy.[4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and its impact on key signaling pathways.

Introduction

Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological processes through its interaction with specific G protein-coupled receptors. Its concentration is tightly regulated, primarily by the activity of adenosine kinase. The inhibition of ADK presents a strategic approach to augment endogenous adenosine levels in a site- and event-specific manner, offering a potential therapeutic advantage over the direct administration of adenosine receptor agonists.[5] this compound has emerged as a lead compound in this class, demonstrating high affinity for ADK.[2][5] Beyond its primary target, this compound also exhibits activity against other kinases and has been identified as a genotoxic agent that can induce cell cycle arrest and apoptosis, highlighting its potential as an anti-cancer therapeutic.[6][7]

Quantitative Inhibitory Data

The inhibitory potency of this compound against adenosine kinase and other protein kinases has been quantified in various studies. A summary of these findings is presented below.

| Target Enzyme | IC50 Value | Notes | Reference(s) |

| Adenosine Kinase (human) | 26 nM | Potent and primary target. | [1][2][3][4][5][8][9] |

| Casein Kinase 1 (CK1) | 0.4 µM | Off-target inhibition. | [4][9] |

| Insulin Receptor Tyrosine Kinase | 3.5 µM | Off-target inhibition. | [4] |

| Phosphorylase Kinase | 5-10 µM | Off-target inhibition. | [4][9] |

| Protein Kinase A (PKA) | 5-10 µM | Off-target inhibition. | [4][9] |

| Casein Kinase 2 (CK2) | 10.9 µM | Off-target inhibition. | [4] |

| Protein Kinase C (PKC) | 27.7 µM | Off-target inhibition. | [4] |

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of adenosine kinase with respect to ATP.[10] By binding to the ATP-binding site of ADK, it prevents the phosphorylation of adenosine. This leads to an accumulation of intracellular and extracellular adenosine.

Furthermore, this compound has been shown to be a genotoxic drug.[6][7] Its metabolite can be incorporated into DNA, leading to DNA damage.[6][7] This, in turn, activates the ATM-p53 signaling pathway, resulting in G2 cell cycle arrest and apoptosis in a p53-dependent manner.[6][7] At higher concentrations, it can also induce cell death through p53-independent pathways.[6]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Adenosine Kinase Inhibition Assay

The potency of this compound against adenosine kinase is typically determined using an in vitro kinase inhibition assay. The principle of this assay is to measure the enzymatic activity of ADK in the presence of varying concentrations of the inhibitor.

Principle: The assay quantifies the amount of ADP produced from the phosphorylation of adenosine by ADK. The reduction in ADP formation is proportional to the inhibitory activity of the compound.[6]

General Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing recombinant human adenosine kinase, adenosine, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. A DMSO control is used as a reference.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of ADP produced. This can be achieved using various methods, such as luminescence-based ADP detection kits.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve. The IC50 value is then calculated from this curve using non-linear regression analysis.[7][8]

Cell Viability Assay (WST-1 or MTT)

To assess the cytotoxic effects of this compound on cancer cells, cell viability assays such as the WST-1 or MTT assay are commonly employed.

Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt (WST-1 or MTT) into a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[3][11][12]

General Protocol (WST-1):

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).[3]

-

Reagent Addition: Add WST-1 reagent to each well and incubate for 4 hours at 37°C.[3]

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at 440 nm, with a reference wavelength of 630 nm.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for p53 Activation

Western blotting is used to detect the upregulation and phosphorylation of p53 and its downstream targets following treatment with this compound.[6][13]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

General Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against p53, phospho-p53, and other proteins of interest overnight at 4°C.[10] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: A typical experimental workflow.

In Vivo Studies

In vivo studies using carcinoma xenograft mouse models have demonstrated the anti-tumor activity of this compound.[6]

-

Dosage and Administration: Intraperitoneal (i.p.) injection of this compound at doses of 0.625 mg/kg and 2.5 mg/kg has been shown to inhibit tumor growth.[1]

-

Efficacy: At a dose of 2.5 mg/kg, this compound induced rapid tumor regression in nude mice with HCT116 colon carcinoma xenografts.[1][6] Even at a lower dose of 0.625 mg/kg, it still effectively inhibited tumor growth.[1]

-

Side Effects: A decrease in the body weight of the mice was observed at the 2.5 mg/kg dose, suggesting potential adverse side effects at higher concentrations.[6]

Conclusion

This compound is a potent and well-characterized inhibitor of adenosine kinase with significant potential for therapeutic development, particularly in oncology. Its dual mechanism of action, involving both the modulation of adenosine signaling and the induction of DNA damage-mediated apoptosis, makes it a compelling candidate for further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its inhibitory properties, outlining key experimental methodologies, and illustrating its impact on cellular signaling pathways. Future research should focus on optimizing its therapeutic window and exploring its efficacy in a broader range of preclinical models.

References

- 1. benchchem.com [benchchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Identification of this compound as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adenosine kinase inhibitors. 1. Synthesis, enzyme inhibition, and antiseizure activity of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. courses.edx.org [courses.edx.org]

- 8. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Discovery and Synthesis of 5-Iodotubercidin Analogues: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodotubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside analogue of adenosine (B11128), has emerged as a significant pharmacological tool and a lead compound in drug discovery. It is a potent inhibitor of adenosine kinase (AK), an enzyme pivotal in regulating adenosine levels, which are crucial in numerous physiological and pathological processes.[1][2] Dysregulation of adenosine signaling is implicated in a range of conditions, including epilepsy, inflammation, and cancer, making AK a compelling therapeutic target.[1] Furthermore, this compound has been identified as a potent activator of the p53 tumor suppressor pathway through the induction of DNA damage, highlighting its potential as an anti-cancer agent.[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its analogues, offering detailed experimental protocols and a summary of their biological activities.

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally involves a convergent approach, centered around the coupling of a modified pyrrolo[2,3-d]pyrimidine base with a ribose derivative. A key intermediate is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized through various multi-step procedures.[6][7][8] The 5-iodo substituent is introduced onto the pyrrolo[2,3-d]pyrimidine core, which is then glycosylated.

A common synthetic strategy is the sodium salt-mediated glycosylation procedure.[1] This involves the reaction of a 5-substituted-4-chloropyrrolo[2,3-d]pyrimidine with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1][9][10][11] Subsequent deprotection and, if necessary, amination, yield the final this compound analogues. For instance, the synthesis of 5'-amino-5'-deoxy analogues involves using appropriately modified ribose precursors.[12][13]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound analogues.

Biological Activity and Data

This compound and its analogues exhibit potent inhibitory activity against adenosine kinase. The parent compound, this compound, has an IC50 value of 26 nM against AK.[2][14] Analogues with modifications at the 5'-position, such as 5'-amino-5'-deoxy-5-iodotubercidin, have shown even greater potency.[1] Beyond AK, this compound also inhibits other kinases, albeit at higher concentrations.[2][14]

Quantitative Data on Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) | Reference |

| This compound | Adenosine Kinase | 0.026 | [2][14] |

| This compound | CK1 | 0.4 | [2][14] |

| This compound | Insulin Receptor Tyrosine Kinase | 3.5 | [2][14] |

| This compound | Phosphorylase Kinase | 5-10 | [2][14] |

| This compound | PKA | 5-10 | [2][14] |

| This compound | CK2 | 10.9 | [2][14] |

| This compound | PKC | 27.7 | [2][14] |

Signaling Pathways

This compound has been shown to induce DNA damage, leading to the activation of the DNA damage response (DDR) pathway.[3][5][15] This response is critical for maintaining genomic integrity and is often dysregulated in cancer. A key player in the DDR is the tumor suppressor protein p53.[16] Upon DNA damage, kinases such as ATM and ATR are activated, which in turn phosphorylate and activate p53.[16] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21), apoptosis, and DNA repair.[16][17] this compound treatment leads to the accumulation of p53 and the induction of p53-dependent G2 cell cycle arrest and apoptosis.[3][4]

This compound Induced DNA Damage Response Pathway

Caption: Simplified signaling pathway of this compound-induced p53 activation.

Experimental Protocols

Adenosine Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive method to determine the IC50 value of an inhibitor against adenosine kinase.[3]

Materials:

-

Recombinant human adenosine kinase

-

Adenosine

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Further dilute the compounds in assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of a solution containing adenosine kinase and adenosine in assay buffer to each well. The final concentration of adenosine should be at or near its Km for the enzyme.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should also be at or near its Km.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

p53 Activation Assay (Western Blot)

This protocol is for determining the level of p53 protein expression in cells treated with a test compound.[18]

Materials:

-

Cell line expressing wild-type p53 (e.g., HCT116)[17]

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against p53

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for the desired time.

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative p53 protein levels.

Conclusion

This compound and its analogues represent a versatile class of compounds with significant therapeutic potential. Their potent inhibition of adenosine kinase and their ability to activate the p53 pathway through DNA damage make them valuable tools for research and promising candidates for the development of novel therapeutics for a variety of diseases, including cancer and neurological disorders. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the chemical space and biological activities of these compelling molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Adenosine Kinase Inhibitors: R&D Systems [rndsystems.com]

- 3. benchchem.com [benchchem.com]

- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]

- 9. Studies on the Glycosylation of Pyrrolo[2,3-d] Pyrimidines with 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-β-D-Ribofuranose: The Formation of Regioisomers During Toyocamycin and 7-Deazainosine Syntheses | Semantic Scholar [semanticscholar.org]

- 10. Studies on the glycosylation of pyrrolo[2,3-d] pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: the formation of regioisomers during toyocamycin and 7-deazainosine syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycosylation of Pyrrolo[2,3- d]pyrimidines with 1- O-Acetyl-2,3,5-tri- O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | Adenosine Kinase | Tocris Bioscience [tocris.com]

- 15. Identification of this compound as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DNA Damage Response: R&D Systems [rndsystems.com]

- 17. Profiling Dose-Dependent Activation of p53-Mediated Signaling Pathways by Chemicals with Distinct Mechanisms of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

5-Iodotubercidin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodotubercidin (5-ITu) is a potent nucleoside analogue that has garnered significant interest in the scientific community for its diverse biological activities. Initially identified as a powerful inhibitor of adenosine (B11128) kinase, subsequent research has revealed its broader role as a pan-kinase inhibitor and a modulator of critical cellular signaling pathways. This technical guide provides an in-depth overview of the chemical structure and properties of this compound, alongside a detailed exploration of its mechanism of action, with a particular focus on its genotoxic effects and induction of the ATM/p53 signaling pathway. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and data presented in a clear, structured format to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2R,3R,4S,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol, is a pyrrolo[2,3-d]pyrimidine nucleoside analogue of adenosine. The key structural feature is the presence of an iodine atom at the 5th position of the pyrrolopyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃IN₄O₄ | [1][2] |

| Molecular Weight | 392.15 g/mol | [1][3] |

| CAS Number | 24386-93-4 | [1][3] |

| Appearance | Tan Solid | [4] |

| Solubility | Soluble in DMSO (>10 mM, up to 50 mM reported) | [1][3] |

| Insoluble in water | [3] | |

| Insoluble in ethanol | [3] | |

| Storage | Store at -20°C | [1][3] |

| Canonical SMILES | Nc1c(c(I)c[n]2--INVALID-LINK--O--INVALID-LINK--[C@H]3O)c2ncn1 | [3] |

| InChI Key | WHSIXKUPQCKWBY-IOSLPCCCSA-N | [2] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to inhibit various kinases.

Kinase Inhibition

This compound is a potent inhibitor of several kinases, with a particularly high affinity for adenosine kinase. Its inhibitory activity extends to a number of other protein kinases, positioning it as a broad-spectrum kinase inhibitor.[5]

Table 2: Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC₅₀ | Reference(s) |

| Adenosine Kinase | 26 nM | [1] |

| Casein Kinase 1 (CK1) | 0.4 µM | [1][2] |

| Protein Kinase A (PKA) | 5-10 µM | [1][2] |

| Protein Kinase C (PKC) | 27.7 µM | [1] |

| Casein Kinase 2 (CK2) | 10.9 µM | [1][2] |

| Insulin Receptor Tyrosine Kinase | 3.5 µM | [1] |

| Phosphorylase Kinase | 5-10 µM | [1][2] |

| Haspin | 9 nM | [6] |

Genotoxic Effects and Activation of the ATM/p53 Signaling Pathway

A significant aspect of this compound's mechanism of action is its ability to induce DNA damage.[7][8] This genotoxic effect is believed to result from the incorporation of a metabolite of this compound into the DNA during replication.[7][8] The resulting DNA damage triggers a cellular stress response, primarily through the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase. Activated ATM then phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53.[9][10] Phosphorylation of p53 on Serine 15 (Ser15) is a key activation event, leading to its stabilization and accumulation in the nucleus.[7] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (such as p21), DNA repair, and apoptosis, ultimately leading to the elimination of damaged cells.[9][10] This mechanism underlies the anti-cancer potential of this compound.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the following steps:

-

A mixture of (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is used as the starting material.

-

This starting material is reacted with an aqueous ammonia (B1221849) solution and 1,4-dioxane (B91453) at 80°C with stirring for 16 hours.

-

The completion of the reaction is monitored by LC-MS analysis.

-

The reaction mixture is then concentrated to remove the solvents, yielding a residue.

-

The residue is suspended in a solvent mixture of CH₂Cl₂/MeOH (9:1) and purified by column chromatography on silica (B1680970) gel, using a gradient of CH₂Cl₂/MeOH (from 9:1 to 1:1) as the eluent.

-

The fractions containing the target product are collected and concentrated to afford this compound as a white solid.[2]

Adenosine Kinase Inhibition Assay

The inhibitory effect of this compound on adenosine kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay. The principle of these assays is typically based on the measurement of ADP, the product of the kinase reaction.

Principle: Adenosine kinase catalyzes the transfer of a phosphate (B84403) group from ATP to adenosine, producing ADP and adenosine monophosphate (AMP). The amount of ADP generated is directly proportional to the enzyme's activity.

General Protocol using a Commercial Kit (e.g., ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare the Adenosine Kinase Reagent, ADP-Glo™ Reagent, and Kinase Detection Reagent according to the manufacturer's instructions. Prepare a serial dilution of this compound in the appropriate buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, add the adenosine kinase, adenosine substrate, ATP, and varying concentrations of this compound. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC₅₀ value.

DNA Damage Detection (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Treat cells with this compound for a specified time. Harvest the cells and resuspend them in PBS.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to separate the damaged DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).

Western Blot Analysis of p53 and Phospho-ATM

Western blotting can be used to detect the levels of total and phosphorylated proteins in the ATM/p53 pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, phospho-p53 (Ser15), ATM, phospho-ATM (Ser1981), and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion

This compound is a multifaceted molecule with significant potential in biomedical research and drug development. Its well-defined chemical structure and properties, coupled with its potent inhibitory activity against adenosine kinase and other kinases, make it a valuable tool for studying cellular signaling. The elucidation of its genotoxic effects and the activation of the ATM/p53 pathway provide a strong rationale for its investigation as a potential anti-cancer agent. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic applications of this compound and to contribute to the development of novel therapeutic strategies.

References

- 1. Adenosine kinase assay. [bio-protocol.org]

- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. merckmillipore.com [merckmillipore.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Item - Figure 9. This compound induces apoptosis via ATM/p53 pathway. - figshare - Figshare [figshare.com]

- 10. researchgate.net [researchgate.net]

5-Iodotubercidin: A Genotoxic Activator of the p53 Tumor Suppressor Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome."[1][2] Its activation in response to cellular stress, such as DNA damage, can halt the cell cycle to allow for repair or initiate programmed cell death (apoptosis) if the damage is irreparable.[1][3] Consequently, small molecules that can activate or reactivate p53 are of significant interest in oncology drug development.[4][5] This technical guide provides an in-depth overview of 5-Iodotubercidin, a purine (B94841) derivative identified as a potent activator of the p53 signaling pathway through a genotoxic mechanism.[6][7][8]

Mechanism of Action: DNA Damage-Induced p53 Activation

This compound functions as a strong p53 activator by inducing DNA damage.[6][8] Its incorporation, or that of its metabolites, into DNA is thought to generate DNA breaks.[7][8] This genotoxic stress triggers a signaling cascade that leads to the stabilization and activation of p53.[6][9]

The primary pathway implicated in this compound-mediated p53 activation is the Ataxia Telangiectasia Mutated (ATM) pathway.[9] Upon sensing DNA double-strand breaks, the ATM kinase is activated, which in turn phosphorylates and activates the checkpoint kinase 2 (Chk2).[6] Both ATM and Chk2 then phosphorylate p53 at critical residues, most notably Serine 15.[6][8] This phosphorylation event is crucial as it disrupts the interaction between p53 and its primary negative regulator, Mouse double minute 2 homolog (MDM2).[3][10]

Under normal cellular conditions, MDM2, an E3 ubiquitin ligase, continuously targets p53 for proteasomal degradation, keeping its levels low.[10][11][12] The phosphorylation of p53 prevents MDM2 binding, leading to the stabilization and accumulation of p53 in the nucleus.[3][10] This stabilized p53 is then free to act as a transcription factor, upregulating the expression of its target genes to orchestrate cellular responses such as cell cycle arrest and apoptosis.[1][13]

Signaling Pathway Diagram

Caption: this compound-induced p53 activation pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from studies investigating the effects of this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 for Cell Death | HCT116 (p53+/+) | 1.88 µM | [8] |

| HCT116 (p53-/-) | 7.8 µM | [8] | |

| IC50 for Haspin Kinase Inhibition | In vitro kinase assay | 9 nM | [14] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

Human colon carcinoma cell lines HCT116 (p53+/+) and HCT116 (p53-/-) are cultured in an appropriate medium, such as McCoy's 5A or DMEM, supplemented with 10% fetal bovine serum and antibiotics.[6] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6]

Western Blotting

-

Cell Lysis: Cells are treated with varying concentrations of this compound for specified durations. Following treatment, cells are harvested and lysed in a suitable buffer (e.g., TNEN buffer: 50 mM Tris, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, and 0.1% Triton X-100) supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., p53, phospho-p53 (Ser15), ATM, Chk2, γH2AX, and a loading control like β-actin) overnight at 4°C.[6]

-

Detection: The membrane is washed and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability (WST-1) Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.[6]

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound for 24 or 48 hours.[6]

-

WST-1 Reagent Addition: Following treatment, the WST-1 reagent is added to each well, and the plates are incubated for a further period (typically 1-4 hours) at 37°C.[6]

-

Absorbance Measurement: The absorbance is measured at 440 nm using a microplate reader.[6] Cell viability is calculated as a percentage of the untreated control.

Carcinoma Xenograft Mouse Model

-

Cell Implantation: HCT116 cells (p53+/+ or p53-/-) are harvested, resuspended in a suitable medium, and subcutaneously injected into the backs of nude mice (e.g., BALB/cASlac).[6]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via intraperitoneal injection, at a predetermined dose and schedule.

-

Tumor Measurement: Tumor size is measured regularly (e.g., every few days) using calipers, and tumor volume is calculated.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or Western blotting).

Experimental Workflow Diagram

Caption: General workflow for in vitro and in vivo evaluation.

Conclusion and Future Directions

This compound has been identified as a potent, genotoxic activator of the p53 tumor suppressor pathway.[6][7][8] Its ability to induce DNA damage and subsequently activate the ATM/p53 signaling cascade leads to p53-dependent cell cycle arrest and apoptosis.[6][9] This mechanism of action suggests its potential as a chemotherapeutic agent, particularly in cancers harboring wild-type p53.[7][8]

Further research is warranted to fully elucidate the anti-cancer potential of this compound. This includes more extensive preclinical studies in various cancer models to assess its efficacy and safety profile. Additionally, exploring potential combination therapies, for instance with other DNA damaging agents or inhibitors of DNA repair pathways, could enhance its therapeutic index. While no clinical trials specifically investigating this compound as a p53 activator are currently listed, the broader field of targeting the p53 pathway remains an active area of clinical investigation.[4][5][15] The insights gained from compounds like this compound contribute valuable knowledge to the ongoing efforts to therapeutically harness the power of p53 in cancer treatment.

References

- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of this compound as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biomedres.us [biomedres.us]

- 12. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

The Biological Activity of 5-Iodotubercidin in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 5-Iodotubercidin (B1582133) (Itu) in hepatocytes. It covers its primary mechanism of action as a potent inhibitor of adenosine (B11128) kinase and its broader effects as a general protein kinase inhibitor, impacting key metabolic pathways such as glycogen (B147801) metabolism. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Mechanisms of Action

This compound, a pyrrolopyrimidine analog of adenosine, exerts its biological effects in hepatocytes primarily through two interconnected mechanisms: the potent inhibition of adenosine kinase (ADK) and the broader inhibition of various other protein kinases. While initially characterized as a selective ADK inhibitor, subsequent research has revealed its capacity to act as a general protein kinase inhibitor, which explains many of its observed effects on cellular metabolism.[1][2]

Historically, the stimulation of glycogen synthesis in hepatocytes by this compound was thought to be a direct consequence of adenosine kinase inhibition.[3] However, it was later demonstrated that this effect is not solely due to ADK inhibition, as other ADK inhibitors did not replicate this outcome.[3] Instead, the glycogenic effects of this compound are attributed to its ability to inhibit a range of protein kinases involved in the regulation of glycogen metabolism.[1][2]

Beyond its effects on liver cells, this compound has also been identified as a genotoxic agent with potential anti-cancer applications.[4][5][6] Studies have shown that it can induce DNA damage, activate the p53 tumor suppressor pathway, and lead to cell cycle arrest and cell death in cancer cell lines.[4][5] This activity is thought to arise from the incorporation of a this compound metabolite into DNA during replication.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various protein kinases. This data highlights its potency and broad-spectrum activity.

| Target Enzyme | IC50 (µM) | ATP Concentration (µM) | Substrate | Source |

| Casein Kinase 1 | 0.4 | 15 | Casein | [1][2] |

| Protein Kinase A | 1.8 | 15 | Kemptide | [1][2] |

| Casein Kinase 2 | 2.0 | 15 | Casein | [1][2] |

| Myosin Light Chain Kinase | 2.5 | 15 | Myosin Light Chains | [1][2] |

| Phosphorylase Kinase | 4.0 | 15 | Phosphorylase b | [1][2] |

| Protein Kinase C | 10 | 10 | Histone H1 | [1][2] |

| Insulin Receptor Tyrosine Kinase | 28 | 10 | Poly(Glu,Tyr) 4:1 | [1][2] |

Signaling Pathways

The biological effects of this compound in hepatocytes can be visualized through its impact on key signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's effects in hepatocytes are provided below.

Protocol 1: Adenosine Kinase Inhibition Assay

This protocol outlines a non-radioactive, luminescence-based assay to determine the IC50 value of this compound against adenosine kinase.[7][8]

Materials:

-

Recombinant human adenosine kinase

-

Adenosine

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound

-

DMSO

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Further dilute the compound in assay buffer to the desired final concentrations.

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 2.5 µL of a solution containing adenosine kinase and adenosine in assay buffer to each well. The final concentration of adenosine should be at or near its Km for the enzyme.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should also be at or near its Km.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Protein Kinase C (PKC) Activity Assay

This protocol describes a non-radioactive, ELISA-based assay for quantifying PKC activity in the presence of inhibitors like this compound.[9]

Materials:

-

PKC Kinase Activity Assay Kit (e.g., Abcam ab139437)

-

Purified or partially purified PKC enzyme preparations

-

This compound

-

ATP

-

Microplate reader

Procedure:

-

Prepare samples containing PKC.

-

Add the PKC sample and this compound at various concentrations to the wells of the microplate, which are pre-coated with a specific PKC substrate peptide.

-

Initiate the phosphorylation reaction by adding ATP.

-

Incubate under conditions appropriate for the enzyme.

-

After incubation, wash the wells to remove non-reacted components.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate.

-

Incubate to allow antibody binding.

-

Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Incubate and wash the wells again.

-

Add TMB substrate and allow color to develop in proportion to the amount of phosphorylated substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Determine PKC activity and the inhibitory effect of this compound by comparing the absorbance of treated samples to controls.

Protocol 3: Measurement of Glycogenolysis in Primary Hepatocytes

This protocol details a method to measure the breakdown of glycogen (glycogenolysis) in primary hepatocytes, which can be used to assess the impact of this compound.[10][11]

Materials:

-

Primary hepatocytes

-

Culture medium (e.g., DMEM)

-

d-[¹⁴C]glucose

-

PBS

-

Agonists to stimulate glycogenolysis (e.g., glucagon)

-

This compound

-

Scintillation counter

Procedure:

-

Isolate and culture primary hepatocytes on collagen-coated plates.

-

To label intracellular glycogen stores, incubate the hepatocytes for 2 hours in DMEM with 25 mM glucose, 10% FBS, and 1 µCi/well of d-[¹⁴C]glucose.

-

Remove the radiolabeled medium and rinse the cells with PBS.

-

Incubate the cells in fresh medium containing the desired concentrations of this compound and/or a glycogenolytic agonist like glucagon.

-

At various time points, collect aliquots of the culture medium.

-

Measure the amount of [¹⁴C]glucose released into the medium using a scintillation counter.

-

The rate of [¹⁴C]glucose release is indicative of the rate of glycogenolysis.

-

Compare the rates of glycogenolysis in treated versus untreated cells to determine the effect of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of this compound on hepatocyte function.

This guide provides a comprehensive foundation for understanding and investigating the biological activities of this compound in hepatocytes. The provided data, protocols, and pathway diagrams are intended to facilitate further research into its therapeutic potential and mechanisms of action.

References

- 1. Identification of the glycogenic compound this compound as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the glycogenic compound this compound as a general protein kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stimulation of rat liver glycogen synthesis by the adenosine kinase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound as a genotoxic drug with anti-cancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. Differential Regulation of Glycogenolysis by Mutant Protein Phosphatase-1 Glycogen-targeting Subunits - PMC [pmc.ncbi.nlm.nih.gov]

Is 5-Iodotubercidin a general protein kinase inhibitor?

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Iodotubercidin (5-ITu) is a pyrrolopyrimidine nucleoside analog of adenosine (B11128). Initially recognized for its potent inhibition of adenosine kinase, subsequent research has unequivocally demonstrated that this compound acts as a general protein kinase inhibitor. By mimicking ATP, it competitively binds to the ATP-binding site of a wide range of protein kinases, thereby inhibiting their catalytic activity. This broad-spectrum inhibitory profile underlies its diverse biological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. This document provides a comprehensive technical overview of this compound's kinase inhibitory activity, its impact on key signaling pathways, and detailed experimental methodologies.

Kinase Inhibition Profile

This compound exhibits inhibitory activity against a variety of protein kinases, with half-maximal inhibitory concentrations (IC50) spanning from the nanomolar to the micromolar range. Its most potent activity is against adenosine kinase. However, it also significantly inhibits several serine/threonine and tyrosine kinases.

Data Presentation: Quantitative Kinase Inhibition Data

The following table summarizes the reported IC50 values for this compound against a panel of protein kinases. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP and substrate concentrations.

| Kinase | IC50 | Reference |

| Adenosine Kinase | 26 nM | |

| Casein Kinase 1 (CK1) | 0.4 µM | |

| Protein Kinase C (PKC) | 0.4 µM | |

| ERK2 | 0.525 µM | |

| Insulin Receptor Tyrosine Kinase | 3.5 µM | |

| Protein Kinase A (PKA) | 5-10 µM | |

| Phosphorylase Kinase | 5-10 µM | |

| Casein Kinase 2 (CK2) | 10.9 µM | |

| Haspin | Inhibited (IC50 not specified) |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. Its structural similarity to adenosine allows it to bind to the ATP-binding pocket of protein kinases. This competitive binding prevents the natural substrate, ATP, from accessing the active site, thereby blocking the transfer of a phosphate (B84403) group to the kinase's substrate and inhibiting its function.

Impact on Cellular Signaling Pathways

The general kinase inhibitory nature of this compound leads to the perturbation of multiple critical signaling pathways within the cell. The most well-documented of these are the ATM/p53 DNA damage response pathway and the NF-κB signaling pathway. There is also evidence for its influence on the AMPK signaling pathway.

ATM/p53 Signaling Pathway

This compound is recognized as a genotoxic agent that can induce DNA damage. This damage triggers the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates a cascade of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53. Phosphorylation stabilizes and activates p53, leading to the transcriptional activation of genes involved in cell cycle arrest (such as p21) and apoptosis (such as BAX and PUMA). This ultimately results in a p53-dependent G2 cell cycle arrest and programmed cell death.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some studies suggest that this compound can interfere with NF-κB signaling, although the precise mechanism is still under investigation.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic processes and inhibiting anabolic pathways. The activation of AMPK is a complex process involving upstream kinases such as LKB1 and CaMKK2. As an adenosine kinase inhibitor, this compound can indirectly affect cellular adenosine and AMP levels, which could in turn modulate AMPK activity. Additionally, its general kinase inhibitory properties might directly impact upstream kinases in the AMPK pathway.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is fundamental to its characterization. Below is a generalized protocol for an in vitro kinase assay, which can be adapted for specific kinases to determine the IC50 value of this compound.

General In Vitro Kinase Assay Protocol (Radiometric)

This protocol is based on the principle of measuring the incorporation of radioactively labeled phosphate from [γ-³²P]ATP into a specific substrate.

Materials:

-

Purified active kinase

-

Specific protein or peptide substrate

-

This compound stock solution (in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphoric acid (e.g., 75 mM)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

-

Serial Dilution of Inhibitor: Perform serial dilutions of the this compound stock solution in the kinase reaction buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO).

-

Initiate Kinase Reaction:

-

Aliquot the kinase reaction mix into separate tubes.

-

Add the serially diluted this compound or vehicle control to the respective tubes and pre-incubate for a short period (e.g., 10 minutes) at the desired reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km of the kinase for ATP, if known.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Washing: Wash the P81 papers multiple times (e.g., 3-4 times for 5-10 minutes each) in phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

-

Quantification: Allow the papers to dry, then place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the kinase activity, by fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow Diagram

Conclusion

The available evidence strongly supports the classification of this compound as a general protein kinase inhibitor. While its most potent inhibitory action is on adenosine kinase, its ability to inhibit a range of other serine/threonine and tyrosine kinases at micromolar concentrations is well-documented. This broad-spectrum activity is a direct result of its ATP-mimetic nature, allowing it to competitively inhibit the kinase domain. The pleiotropic effects of this compound on cellular processes, particularly its ability to induce DNA damage and activate the ATM/p53 pathway, are direct consequences of its multi-targeted kinase inhibition. For researchers and drug development professionals, understanding the general kinase inhibitory profile of this compound is crucial for interpreting its biological effects and for considering its potential therapeutic applications and off-target effects. Further studies involving large-scale kinome profiling would provide a more complete picture of its selectivity and aid in the development of more specific analogs.

5-Iodotubercidin: A Potent Modulator of Glycogen Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

5-Iodotubercidin (B1582133) (5-ITu), a pyrrolopyrimidine analog of adenosine (B11128), has emerged as a significant modulator of glycogen (B147801) metabolism. Initially recognized for its role as a potent adenosine kinase inhibitor, subsequent research has unveiled its broader function as a general protein kinase inhibitor. This dual activity positions this compound as a powerful tool for investigating the intricate signaling pathways governing glycogen synthesis and as a potential therapeutic agent in metabolic disorders. This technical guide provides a comprehensive overview of the core effects of this compound on glycogen synthesis, detailing its mechanism of action, quantitative effects on key enzymes, and the experimental protocols utilized in seminal studies. The information is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's biological activities.

Introduction

Glycogen, a branched polymer of glucose, serves as the primary intracellular storage form of glucose in animals, predominantly in the liver and skeletal muscle. The synthesis and degradation of glycogen are tightly regulated processes, critical for maintaining glucose homeostasis. The key enzymes governing this balance are glycogen synthase, which catalyzes the elongation of glycogen chains, and glycogen phosphorylase, which mediates their breakdown. The activities of these enzymes are reciprocally controlled by phosphorylation and dephosphorylation events, orchestrated by a complex network of protein kinases and phosphatases.

This compound has been shown to strongly stimulate glycogen synthesis in primary rat hepatocytes.[1][2] Its mechanism of action is primarily attributed to its ability to inhibit a range of protein kinases, thereby altering the phosphorylation status and activity of key enzymes in the glycogen metabolic pathway.

Mechanism of Action: A General Protein Kinase Inhibitor

The glycogenic effect of this compound is not a result of its adenosine kinase inhibitory activity but rather its broader capacity as a protein kinase inhibitor.[3] It acts as an ATP-competitive inhibitor for a variety of serine/threonine and tyrosine kinases.[3] This inhibition leads to a decrease in the phosphorylation levels of numerous intracellular proteins.[3]

The primary mechanism by which this compound stimulates glycogen synthesis involves the modulation of the two key regulatory enzymes:

-

Activation of Glycogen Synthase: Glycogen synthase is active in its dephosphorylated state (glycogen synthase a) and inactive when phosphorylated (glycogen synthase b). This compound inhibits several glycogen synthase kinases, the enzymes responsible for phosphorylating and inactivating glycogen synthase. This inhibition shifts the equilibrium towards the active, dephosphorylated form, promoting glycogen synthesis.[3]

-

Inactivation of Glycogen Phosphorylase: Glycogen phosphorylase is active in its phosphorylated state (phosphorylase a) and inactive when dephosphorylated (phosphorylase b). The phosphorylation of glycogen phosphorylase is catalyzed by phosphorylase kinase. This compound inhibits phosphorylase kinase, leading to a decrease in the active phosphorylase a form and consequently, a reduction in glycogenolysis.[3]

By simultaneously activating glycogen synthase and inactivating glycogen phosphorylase, this compound creates a metabolic state that strongly favors the net accumulation of glycogen.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against various protein kinases has been quantified, providing insight into its broad-spectrum activity.

| Protein Kinase | IC50 (µM) | ATP Concentration (µM) |

| Casein Kinase 1 | 0.4 | 10-15 |

| Insulin Receptor Tyrosine Kinase | 3.5 | 10-15 |

| Phosphorylase Kinase | 5-10 | 10-15 |

| Protein Kinase A (PKA) | 5-10 | 10-15 |

| Casein Kinase 2 | 10.9 | 10-15 |

| Protein Kinase C (PKC) | 27.7 | 10-15 |

| Adenosine Kinase | 0.026 | Not Specified |

Table 1: Inhibitory concentration (IC50) of this compound against various protein kinases. Data compiled from Massillon et al., 1994 and MedChemExpress product information.[3]

Studies in isolated rat hepatocytes have demonstrated that this compound strongly stimulates glycogen synthesis from various substrates, including glucose, lactate (B86563) plus pyruvate, dihydroxyacetone, glycerol, and fructose.[1][2] In parallel with the increase in glycogen deposition, there is an increase in the active form of glycogen synthase (synthase a) and a decrease in the active form of glycogen phosphorylase (phosphorylase a).[1][2]

Signaling Pathways and Experimental Workflows

The signaling pathway through which this compound promotes glycogen synthesis is a direct consequence of its protein kinase inhibitory activity.

Caption: Signaling pathway of this compound in promoting glycogen synthesis.

The experimental workflow to assess the effect of this compound on glycogen synthesis typically involves the isolation of primary hepatocytes followed by incubation with the compound and a labeled glucose precursor.

Caption: Experimental workflow for assessing this compound's effect on glycogen synthesis.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for key experiments.

Isolation and Incubation of Rat Hepatocytes

-

Hepatocyte Isolation: Hepatocytes are isolated from male Wistar rats (200-250 g) by in situ collagenase perfusion of the liver. The resulting cell suspension is filtered and washed to obtain a viable hepatocyte preparation.

-

Cell Culture: Isolated hepatocytes are suspended in Krebs-Henseleit bicarbonate buffer, supplemented with 2.5% bovine serum albumin, and incubated in a shaking water bath at 37°C under a 95% O2 / 5% CO2 atmosphere.

-

Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the hepatocyte suspension at various concentrations. Control incubations receive the vehicle alone. A radiolabeled glucose precursor, such as [U-¹⁴C]glucose, is added to trace its incorporation into glycogen.

Glycogen Synthesis Assay

-

Sample Collection: At the end of the incubation period, an aliquot of the cell suspension is rapidly mixed with KOH to stop the reaction and solubilize the cells.

-

Glycogen Precipitation: Glycogen is precipitated from the lysate by the addition of ethanol (B145695) and centrifugation. The glycogen pellet is washed multiple times with ethanol to remove any unincorporated radiolabeled glucose.

-

Quantification: The washed glycogen pellet is redissolved in water, and the amount of incorporated ¹⁴C is determined by liquid scintillation counting. The rate of glycogen synthesis is expressed as µmol of glucose incorporated into glycogen per hour per gram of wet cells.

Glycogen Synthase Activity Assay

-

Cell Lysis: Hepatocytes are rapidly sedimented and homogenized in a buffer containing KF and EDTA to inhibit kinase and phosphatase activities.

-

Assay: The activity of glycogen synthase a (the active form) is measured by the incorporation of UDP-[¹⁴C]glucose into glycogen in the absence of the allosteric activator glucose-6-phosphate. Total glycogen synthase activity (synthase a + b) is measured in the presence of a saturating concentration of glucose-6-phosphate.

-

Calculation: The activity of glycogen synthase a is typically expressed as a percentage of the total glycogen synthase activity.

Glycogen Phosphorylase Activity Assay

-

Cell Lysis: Similar to the glycogen synthase assay, hepatocytes are homogenized in a buffer that preserves the phosphorylation state of the enzyme.

-

Assay: The activity of glycogen phosphorylase a is determined by measuring the incorporation of [¹⁴C]glucose-1-phosphate into glycogen.

-

Calculation: Phosphorylase a activity is expressed as units per gram of wet cells, where one unit corresponds to the formation of 1 µmol of product per minute.

Conclusion

This compound is a valuable pharmacological tool for the study of glycogen metabolism. Its ability to stimulate glycogen synthesis through the broad-spectrum inhibition of protein kinases provides a clear mechanism of action. The quantitative data on its inhibitory potency and the detailed experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this compound. Further investigation into the specific kinase targets of this compound and its effects in in vivo models will be crucial for elucidating its full therapeutic potential in metabolic diseases characterized by dysregulated glycogen metabolism.

References

- 1. Specific features of glycogen metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimulation of rat liver glycogen synthesis by the adenosine kinase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of the glycogenic compound this compound as a general protein kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating 5-Iodotubercidin as a Haspin Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Iodotubercidin (5-ITu) as a potent inhibitor of Haspin kinase. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Haspin Kinase and this compound

Haspin, a serine/threonine kinase, plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[1]. This phosphorylation event is a key component of the histone code and is essential for the proper alignment and segregation of chromosomes during cell division[2]. The phosphorylation of H3T3 by Haspin creates a docking site for the Chromosomal Passenger Complex (CPC), which is critical for correcting improper microtubule-kinetochore attachments and ensuring genomic stability[3][4]. Given its pivotal role in mitosis, Haspin has emerged as a promising target for anti-cancer therapies[2][5].

This compound (5-ITu) is an adenosine (B11128) derivative that was initially identified as an adenosine kinase inhibitor. Subsequent research has demonstrated that 5-ITu is also a potent, ATP-competitive inhibitor of Haspin kinase[5]. Its ability to suppress Haspin activity and consequently disrupt mitotic progression has made it a valuable chemical probe for studying Haspin function and a lead compound for the development of novel anti-mitotic agents.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound against Haspin and a selection of other kinases has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound against Haspin Kinase

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 5-9 nM | In vitro kinase assay with isolated Haspin kinase domain and histone H3 substrate. |

Table 2: Selectivity Profile of this compound against Other Kinases

| Kinase | IC50 (µM) | Reference |

| Adenosine Kinase | 0.026 | |

| CK1 | 0.4 | |

| Insulin Receptor Tyrosine Kinase | 3.5 | |

| Phosphorylase Kinase | 5-10 | |

| PKA | 5-10 | |

| CK2 | 10.9 | |

| PKC | 27.7 | |

| Aurora A | >1 | |

| Aurora B | >1 | |

| Bub1 | >1 | |

| Cdk1/Cyclin B | >1 | |

| Mps1 | >1 | |

| Nek2A | >1 | |

| Plk1 | >1 |

Haspin Signaling Pathway

The primary function of Haspin in mitosis is the phosphorylation of histone H3 at threonine 3. This initiates a signaling cascade that ensures proper chromosome segregation.

Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, leading to the recruitment of the Chromosomal Passenger Complex (CPC) and ensuring proper chromosome segregation during mitosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on Haspin kinase.

In Vitro Haspin Kinase Assay

This protocol describes a method to measure the enzymatic activity of Haspin kinase and its inhibition by this compound using a purified system.

Materials:

-

Recombinant human Haspin kinase domain

-

Histone H3 (1-21) peptide substrate

-

This compound

-

ATP

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well plates

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in kinase buffer.

-

Prepare a solution of recombinant Haspin kinase in kinase buffer.

-

Prepare a solution of Histone H3 peptide and ATP in kinase buffer.

-

-

Kinase Reaction:

-

To each well of a 96-well plate, add 5 µL of the this compound dilution (or DMSO for control).